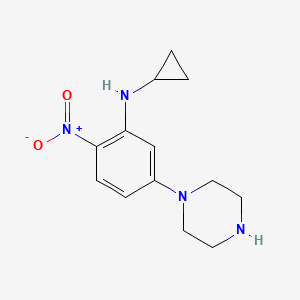

N-cyclopropyl-2-nitro-5-piperazin-1-ylaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

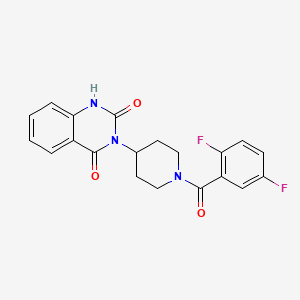

“N-cyclopropyl-2-nitro-5-piperazin-1-ylaniline” is also known as “N-CYCLOPROPYL-N-(2-NITRO-5-PIPERAZIN-1-YLPHENYL)AMINE”. It has a CAS number of 347353-82-6 and a molecular formula of C13H18N4O2 . The molecular weight of this compound is 262.31 .

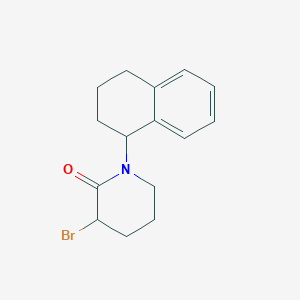

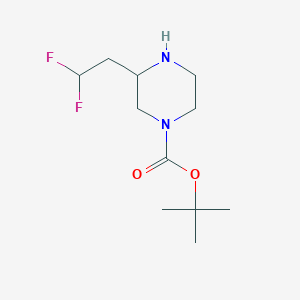

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string: [O-] [N+] (=O)C1=C (NC2CC2)C=C (C=C1)N1CCNCC1 . This representation encodes the structure of the molecule in a line notation.Wissenschaftliche Forschungsanwendungen

Mechanistic Probes in Nitrosation Reactions

N-cyclopropyl-N-alkylanilines, a category to which N-cyclopropyl-2-nitro-5-piperazin-1-ylaniline could theoretically belong, have been used as mechanistic probes in the study of nitrosation reactions of N,N-dialkyl aromatic amines. These compounds exhibit a rapid reaction with nitrous acid, leading to specific cleavage of the cyclopropyl group from the nitrogen, offering insights into the formation of N-alkyl-N-nitrosoaniline derivatives. Such studies are crucial for understanding the reaction pathways and mechanisms underlying the nitrosation process, which has implications for both synthetic organic chemistry and potential carcinogenic risks associated with nitrosamine formation (Loeppky & Elomari, 2000).

Anticancer and Antituberculosis Studies

Compounds structurally related to this compound have been synthesized and evaluated for their anticancer and antituberculosis activities. These studies are part of the ongoing search for new therapeutic agents. For instance, derivatives of cyclopropyl and piperazine have been assessed for their in vitro anticancer activity against human breast cancer cell lines and antituberculosis activity against Mycobacterium tuberculosis. Such research highlights the potential medicinal applications of these compounds in treating infectious diseases and cancer (Mallikarjuna, Padmashali, & Sandeep, 2014).

Synthesis of Dihydroquinoxalinones

In the realm of organic synthesis, the utility of piperazine-containing compounds as linkers for cyclative cleavage from solid support has been explored. The development of novel synthetic methodologies utilizing such linkers facilitates the traceless solid-phase synthesis of dihydroquinoxalinones. This work demonstrates the adaptability of piperazine derivatives in synthesizing complex heterocyclic structures, which are of interest in pharmaceutical chemistry for their potential biological activities (Neagoie & Krchňák, 2012).

Eigenschaften

IUPAC Name |

N-cyclopropyl-2-nitro-5-piperazin-1-ylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O2/c18-17(19)13-4-3-11(16-7-5-14-6-8-16)9-12(13)15-10-1-2-10/h3-4,9-10,14-15H,1-2,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLIVQOBEHAUGLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C=CC(=C2)N3CCNCC3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Benzo[d]furan-2-yl-7-methyl-2-oxochromen-6-yloxy)ethanenitrile](/img/structure/B2904257.png)

![2-ethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2904262.png)

![{[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride](/img/structure/B2904267.png)

![1-allyl-4-(1-(2-(4-(tert-butyl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2904271.png)

![N-(2-methoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2904272.png)

![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B2904276.png)